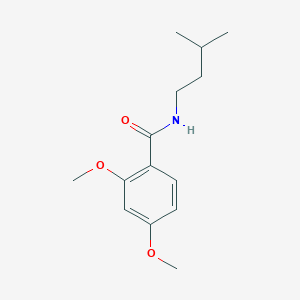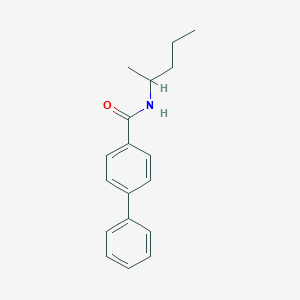![molecular formula C14H22N2O B291399 N-[4-(dimethylamino)phenyl]hexanamide](/img/structure/B291399.png)
N-[4-(dimethylamino)phenyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]hexanamide, also known as DMHP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DMHP is a synthetic analog of the naturally occurring compound anandamide, which is a neurotransmitter that binds to cannabinoid receptors in the brain. DMHP has been synthesized to investigate its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
N-[4-(dimethylamino)phenyl]hexanamide binds to cannabinoid receptors in the brain, which are G protein-coupled receptors that are involved in various physiological processes. N-[4-(dimethylamino)phenyl]hexanamide has been shown to bind to both CB1 and CB2 receptors, which are found in various parts of the brain and body. The binding of N-[4-(dimethylamino)phenyl]hexanamide to these receptors activates various signaling pathways that are involved in regulating pain, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects
N-[4-(dimethylamino)phenyl]hexanamide has been shown to have various biochemical and physiological effects in the body. N-[4-(dimethylamino)phenyl]hexanamide has been shown to decrease pain sensitivity in animal models, which suggests that it may have potential as a pain reliever. N-[4-(dimethylamino)phenyl]hexanamide has also been shown to have anti-inflammatory effects, which may be useful in treating various inflammatory diseases. N-[4-(dimethylamino)phenyl]hexanamide has also been shown to have potential as an appetite suppressant, which may be useful in treating obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(dimethylamino)phenyl]hexanamide in lab experiments is that it is a synthetic analog of anandamide, which is a naturally occurring compound in the body. This means that N-[4-(dimethylamino)phenyl]hexanamide may have similar effects to anandamide and may be useful in studying the endocannabinoid system. However, one limitation of using N-[4-(dimethylamino)phenyl]hexanamide in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body.
Direcciones Futuras
There are several future directions for research involving N-[4-(dimethylamino)phenyl]hexanamide. One area of research is investigating the potential therapeutic uses of N-[4-(dimethylamino)phenyl]hexanamide in various diseases such as Parkinson's disease, multiple sclerosis, and epilepsy. Another area of research is investigating the potential use of N-[4-(dimethylamino)phenyl]hexanamide as a pain reliever and anti-inflammatory agent. Additionally, research can be conducted to investigate the potential use of N-[4-(dimethylamino)phenyl]hexanamide as an appetite suppressant and its potential use in treating obesity. Overall, N-[4-(dimethylamino)phenyl]hexanamide has potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
N-[4-(dimethylamino)phenyl]hexanamide can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 4-(dimethylamino)phenylacetonitrile with 1-bromoheptane to form N-(4-dimethylaminophenyl)heptanamide. This compound is then reacted with thionyl chloride to form N-(4-dimethylaminophenyl)heptanamide chloride. The final step involves the reaction of N-(4-dimethylaminophenyl)heptanamide chloride with sodium hydroxide to form N-[4-(dimethylamino)phenyl]hexanamide.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]hexanamide has been used in various scientific research studies to investigate the endocannabinoid system and its role in various physiological processes. N-[4-(dimethylamino)phenyl]hexanamide has been shown to bind to cannabinoid receptors in the brain, which are involved in regulating pain, mood, appetite, and other physiological processes. N-[4-(dimethylamino)phenyl]hexanamide has also been used to investigate the role of the endocannabinoid system in various diseases such as Parkinson's disease, multiple sclerosis, and epilepsy.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]hexanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-5-6-7-14(17)15-12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3,(H,15,17) |
Clave InChI |
KMZLZOWRXONHKJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
SMILES canónico |
CCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



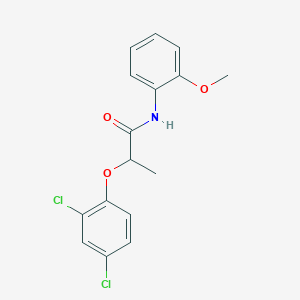
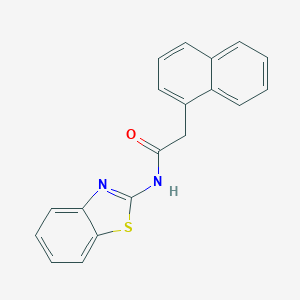



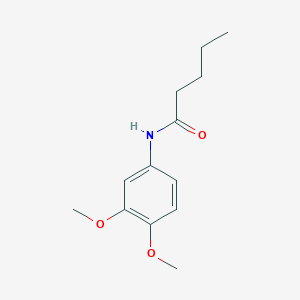
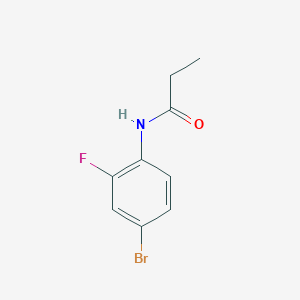
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
